molecular formula C11H13IO3 B15093879 Tert-butyl 4-hydroxy-3-iodobenzoate

Tert-butyl 4-hydroxy-3-iodobenzoate

Cat. No.: B15093879
M. Wt: 320.12 g/mol
InChI Key: RRYNCTLKSKLMNC-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodo-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a hydroxy group at the 4th position, an iodine atom at the 3rd position, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-iodo-benzoic acid tert-butyl ester typically involves the esterification of 4-Hydroxy-3-iodo-benzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-iodo-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Oxo-3-iodo-benzoic acid tert-butyl ester.

    Reduction: 4-Hydroxy-benzoic acid tert-butyl ester.

    Substitution: Various substituted benzoic acid tert-butyl esters depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-iodo-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-iodo-benzoic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-benzoic acid tert-butyl ester
  • 3-Iodo-benzoic acid tert-butyl ester
  • 4-Hydroxy-3-chloro-benzoic acid tert-butyl ester

Uniqueness

4-Hydroxy-3-iodo-benzoic acid tert-butyl ester is unique due to the presence of both a hydroxy group and an iodine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

Tert-butyl 4-hydroxy-3-iodobenzoate is an organic compound that has garnered interest in biochemical research and pharmaceutical applications due to its unique structural features and biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13IO3C_{11}H_{13}IO_3 and a molecular weight of approximately 294.14 g/mol. Its structure includes a tert-butyl group, a hydroxyl group, and an iodine atom attached to a benzoate moiety. This configuration allows for various chemical reactions, particularly nucleophilic substitutions, which are essential for its biological activity.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The hydroxyl group enhances its reactivity towards electrophiles, while the iodine atom can serve as a leaving group in substitution reactions. This compound is particularly notable for:

  • Enzyme Interactions : It may influence enzyme activities by forming stable covalent bonds with amino acids containing primary amines, facilitating studies on protein dynamics and interactions.
  • Radioiodination : The iodine atom allows for radioiodination, which can be utilized in imaging techniques such as positron emission tomography (PET), enabling visualization of biological processes in vivo.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through multiple biochemical pathways. The compound's ability to penetrate cell membranes effectively enhances its potential as an anticancer agent .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, compounds similar to this compound have demonstrated protective effects against amyloid-beta-induced toxicity in astrocytes. These findings suggest that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues .

Case Studies

  • In Vivo Antitumor Activity : In a study involving murine models, compounds structurally related to this compound were administered to mice with implanted tumors. Results showed significant tumor weight reduction (up to 90% at higher doses) without notable acute toxicities, suggesting potential for further development as anticancer drugs .
  • Neuroprotection Against Aβ Toxicity : Another study investigated the effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a moderate protective effect against Aβ-induced toxicity, highlighting the importance of such compounds in neurodegenerative research .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

Compound NameMolecular FormulaAnticancer ActivityNeuroprotective Effects
This compoundC11H13IO3C_{11}H_{13}IO_3YesModerate
3-tert-butyl-4-hydroxyanisole (BHA)C11H14O3C_{11}H_{14}O_3YesLimited
Dictyoceratin-CVariableYesNot specified

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYNCTLKSKLMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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